molecular formula C8H10BFO2 B11916659 (3-Fluoro-4-methylbenzyl)boronic acid

(3-Fluoro-4-methylbenzyl)boronic acid

Cat. No.: B11916659
M. Wt: 167.98 g/mol
InChI Key: OUXJUNIEIYZABT-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methylbenzyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a benzyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylbenzyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 3-fluoro-4-methylbenzyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methylbenzyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Alkanes.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylbenzyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the fluorine and methyl substituents, making it less sterically hindered.

    4-Methylphenylboronic Acid: Similar but lacks the fluorine substituent.

    3-Fluorophenylboronic Acid: Similar but lacks the methyl substituent.

Uniqueness

(3-Fluoro-4-methylbenzyl)boronic acid is unique due to the presence of both fluorine and methyl substituents on the benzyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C8H10BFO2

Molecular Weight

167.98 g/mol

IUPAC Name

(3-fluoro-4-methylphenyl)methylboronic acid

InChI

InChI=1S/C8H10BFO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4,11-12H,5H2,1H3

InChI Key

OUXJUNIEIYZABT-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CC(=C(C=C1)C)F)(O)O

Origin of Product

United States

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